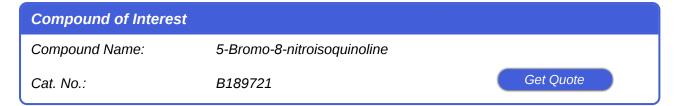


Elucidation of the Molecular Structure of 5-Bromo-8-nitroisoquinoline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **5-bromo-8-nitroisoquinoline**, a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] This document details the synthetic protocol, purification methods, and extensive spectroscopic analysis used to confirm the molecule's structure.

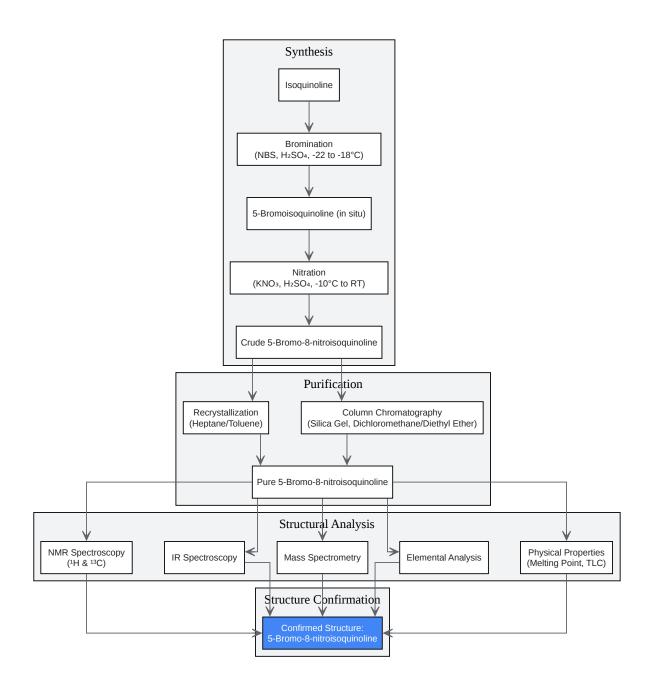
Synthesis and Structural Confirmation

The structure of **5-bromo-8-nitroisoquinoline** is definitively established through a combination of its synthetic route and comprehensive spectroscopic analysis. The most common and scalable method for its preparation is a convenient one-pot procedure starting from isoquinoline.[3][4] This process involves the electrophilic bromination of isoquinoline, followed by nitration.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow from synthesis to structural confirmation of **5-bromo-8-nitroisoquinoline**.





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Caption: Logical workflow for the synthesis and structure elucidation of **5-Bromo-8- nitroisoquinoline**.

Experimental Protocols One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline

This procedure is adapted from a well-established method in Organic Syntheses.[2][3]

- Isoquinoline (97%)
- N-Bromosuccinimide (NBS), recrystallized and air-dried[3]
- Concentrated Sulfuric Acid (96%)
- Potassium Nitrate (99%)
- Heptane
- Toluene
- Celite

Procedure:

- A 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with 340 mL of concentrated sulfuric acid and cooled to 0°C.[3]
- Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the stirred acid, maintaining the internal temperature below 30°C.[3]
- The solution is then cooled to -25°C using a dry ice-acetone bath. N-Bromosuccinimide (76.4 g, 429 mmol) is added in portions, ensuring the temperature remains between -26°C and -22°C.[3] Careful temperature control is critical to prevent the formation of the 8-bromoisoquinoline isomer.[3][4]



- The mixture is stirred vigorously for 2 hours at -22°C, then for 3 hours at -18°C.[3]
- Potassium nitrate (35.0 g, 346 mmol) is then added at a rate that keeps the internal temperature below -10°C. The mixture is stirred at -10°C for 1 hour.[3]
- The cooling bath is removed, and the solution is stirred overnight, allowing it to gradually warm to room temperature.[3]
- The reaction mixture is poured onto 1.0 kg of crushed ice. The pH is carefully adjusted to 8-10 with concentrated ammonium hydroxide, keeping the temperature below 30°C.[4][5]
- The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.[5]

Purification:

- Recrystallization: The crude solid is suspended in a mixture of heptane (1000 mL) and toluene (250 mL) and heated to reflux for 1.5 hours. The hot solution is filtered through Celite. The filtrate volume is reduced, and the solution is cooled slowly to induce crystallization. The resulting light yellow needles are collected by filtration and washed with ice-cold heptane to afford 40-44 g (47-51% yield) of 5-bromo-8-nitroisoquinoline.[1][3]
- Column Chromatography: For higher purity (>99%), the product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane/diethyl ether.[2][3]

Data Presentation

The structural identity of **5-bromo-8-nitroisoquinoline** is confirmed by the following analytical data.

Physical and Chromatographic Data



Property	Value	Reference(s)
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[6]
Molecular Weight	253.05 g/mol	
Appearance	Yellow solid / Light yellow needles	[1][5]
Melting Point	137-139°C	[1][3]
TLC Rf	0.57 (9:1 dichloromethane/ethyl acetate)	[3]

Spectroscopic Data

Technique	Data	Reference(s)	
¹ H NMR	(500 MHz, DMSO-d ₆) δ (ppm): 9.78 (s, 1H), 8.84 (d, 1H, J = 5.9 Hz), 8.35 (AB, 1H, J = 8.2 Hz), 8.33 (d, 1H, J = 8.3 Hz), 8.12 (dd, 1H, JA = 0.8 Hz, JB = 6.0 Hz)	H, J = J = 8.2 [3] Hz),	
¹³ C NMR	(DMSO-d ₆) δ (ppm): 148.1, 145.7, 145.3, 134.5, 133.4, 127.8, 125.8, 120.0, 118.9	[3]	
IR (CHCl₃)	ν (cm ⁻¹): 3053, 1619, 1580, 1485, 1374, 1265, 1201 [3]		
Mass Spec.	(DCI) m/z 255 (M+H)+	[5]	

Elemental Analysis



Element	Calculated (%)	Found (%)	Reference(s)
С	42.72	43.03	[3]
Н	1.99	1.82	[3]
Br	31.58	31.19	[3]
N	11.07	10.94	[3]

Applications in Drug Development

5-Bromo-8-nitroisoquinoline is a valuable building block in medicinal chemistry.[3][7] The presence of the bromo and nitro functional groups allows for a variety of chemical transformations. The haloaromatic nature of the molecule permits participation in transition-metal-catalyzed cross-coupling reactions and the formation of Grignard reagents.[2][3] The nitro group can be readily reduced to an amine, which is a versatile functional group for further derivatization through N-alkylation, N-acylation, or diazotization reactions.[2][3] These properties make **5-bromo-8-nitroisoquinoline** a key precursor for the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders.[7]

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